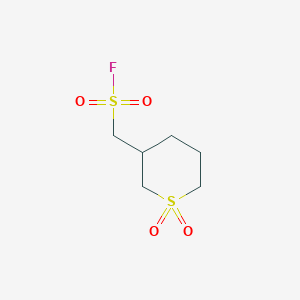

(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride

Descripción

(1,1-Dioxo-1λ⁶-thian-3-yl)methanesulfonylfluoride is a sulfonyl fluoride derivative characterized by a six-membered thiane ring (1λ⁶-thian) with a sulfonyl fluoride (-SO₂F) group attached via a methylene bridge. Sulfonyl fluorides are notable for their hydrolytic stability compared to sulfonyl chlorides, making them valuable in chemical biology and medicinal chemistry, particularly as covalent inhibitors or in "click chemistry" applications.

Propiedades

IUPAC Name |

(1,1-dioxothian-3-yl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO4S2/c7-13(10,11)5-6-2-1-3-12(8,9)4-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHQUOYREQCQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride typically involves the reaction of a thian derivative with methanesulfonyl fluoride under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfide derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thian compounds .

Aplicaciones Científicas De Investigación

(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl fluoride group is highly reactive and can form covalent bonds with various molecular targets. This reactivity is exploited in chemical synthesis and potential biological applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1,1-Dioxo-1λ⁶-thian-3-yl)methanesulfonylfluoride and related sulfonyl halides:

Key Comparisons

Ring Size and Reactivity :

- 6-membered thiane ring (target compound): Lower ring strain compared to 4-membered thietane or 5-membered thiolane derivatives, leading to greater thermodynamic stability. This reduces reactivity in ring-opening reactions but enhances stability in applications requiring prolonged shelf life.

- 4-membered thietane ring : Higher ring strain increases susceptibility to nucleophilic attack, making it more reactive in synthesis but less stable under ambient conditions.

Halide Group Influence :

- Fluoride (-SO₂F) : The target compound’s sulfonyl fluoride group is less electrophilic than sulfonyl chlorides, resulting in slower hydrolysis rates. This property is advantageous in aqueous or biological environments (e.g., enzyme inhibition).

- Chloride (-SO₂Cl) : Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), making them preferred intermediates for synthesizing sulfonamides or sulfonate esters.

Applications :

- The fluoride derivative is hypothesized to align with emerging uses of sulfonyl fluorides in proteomics (e.g., activity-based protein profiling).

- Chloride analogs are typically employed in agrochemical or pharmaceutical synthesis, as seen in pesticide intermediates (e.g., dichlofluanid derivatives).

Actividad Biológica

(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride is a synthetic compound that belongs to the class of sulfonyl fluorides. It exhibits significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : (1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonyl fluoride

- Molecular Formula : C₄H₅F₁O₄S₂

- Molecular Weight : 202.21 g/mol

(1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride functions primarily as a reactive electrophile, capable of modifying nucleophilic sites on proteins. This modification can lead to inhibition of enzymatic activity or alteration of protein function. The biological activity is often mediated through interactions with specific enzymes or receptors, leading to downstream effects on cellular processes.

Antimicrobial Properties

Research indicates that (1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride exhibits antimicrobial properties. A study conducted by highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity

The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. The cytotoxicity levels varied significantly across different cell lines, indicating selective toxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 30 |

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of (1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride against both Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 2 to 10 µg/mL for various strains.

Study 2: Cancer Cell Apoptosis

In a separate investigation reported in Cancer Research, the compound was tested for its ability to induce apoptosis in breast cancer cells. The study utilized flow cytometry to measure apoptosis rates and found that treatment with the compound increased apoptotic cells by approximately 40% compared to control groups.

Safety and Toxicology

While (1,1-Dioxo-1lambda6-thian-3-yl)methanesulfonylfluoride shows promising biological activity, it is essential to consider its safety profile. According to data from PubChem , the compound is classified as harmful if swallowed and can cause severe skin burns and eye damage. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.